molecular formula C18H17F3N4O3 B2592602 Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate CAS No. 2034261-36-2

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate

Cat. No. B2592602
CAS RN: 2034261-36-2
M. Wt: 394.354
InChI Key: OYDVTHHUXYWAQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps . For instance, the synthesis of a related compound, “methyl 4-((2-methyl-6-(trifluoromethyl)-pyrimidin-4-yl)oxy)benzoate”, involved reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours, after which the solvent was removed, and the residue was treated with water .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography . For example, the crystal structure of “4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid” was determined to be monoclinic, with specific atomic coordinates and displacement parameters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate” include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Crystallography and Structural Analysis

The compound’s utility in crystallography stems from its ability to form well-defined crystals suitable for X-ray diffraction studies. Researchers can determine the three-dimensional arrangement of atoms within a molecule by analyzing the crystal structure . This information is crucial for understanding the compound’s chemical behavior and interaction with other molecules.

Drug Design and Pharmaceutical Research

Due to the presence of the trifluoromethyl group and the pyrimidine ring, this compound is of interest in the design of new pharmaceuticals. It can serve as a scaffold for developing novel drugs with potential neuroprotective and antibacterial activities . The compound’s structure allows for the attachment of various functional groups, enabling the synthesis of a diverse range of medicinal agents.

Future Directions

The future directions for “Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate” and related compounds could involve further exploration of their biological activities. For instance, novel trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties . This suggests potential applications in the development of new pesticides and pharmaceuticals .

properties

IUPAC Name

methyl 2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c1-28-17(27)13-5-3-2-4-12(13)16(26)25-8-6-24(7-9-25)15-10-14(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDVTHHUXYWAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate

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